molecular formula C24H29BrN4O3S B2765867 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476441-91-5

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2765867
CAS No.: 476441-91-5
M. Wt: 533.49
InChI Key: IFCBRWYHVJINHR-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic 1,2,4-triazole derivative characterized by a brominated aryl group, an adamantane-based substituent, and an ethyl ester functional group. Its core structure consists of a 1,2,4-triazole ring substituted at position 4 with a 4-bromophenyl group and at position 5 with a sulfanyl-linked ethyl acetate moiety.

Structural elucidation of such compounds typically employs X-ray crystallography, supported by software like SHELX for refinement and analysis . The synthesis likely follows nucleophilic substitution pathways, analogous to methods described for structurally related triazoles, where a triazole-thiol intermediate reacts with a halogenated reagent (e.g., ethyl bromoacetate) under basic conditions .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BrN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-18(25)4-6-19)13-26-22(31)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBRWYHVJINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile compound.

    Introduction of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with an appropriate electrophile.

    Attachment of the Bromophenyl Group: The bromophenyl group is incorporated through a halogenation reaction, often using bromine or a bromine-containing reagent.

    Formation of the Sulfanyl Acetate Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. Its unique structure allows it to interact with various biological targets.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and hydrophobic framework, enhancing the compound’s binding affinity to hydrophobic pockets in proteins. The triazole ring and bromophenyl group contribute to the compound’s ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Aryl Substituents at Position 4

  • Target Compound : 4-Bromophenyl group. Bromine’s high molecular weight (79.9 g/mol) and lipophilicity (logP contribution ~2.0) may enhance hydrophobic interactions in biological targets compared to lighter halogens.
  • Compound 4 (): 4-Chlorobenzyl group.
  • Parchem Compound () : Phenyl group. Lacks halogenation, resulting in lower molecular weight and reduced lipophilicity, which may limit target binding affinity in hydrophobic environments .

Functional Groups at Position 5

  • Target Compound: Adamantan-1-ylformamido-methyl group.
  • Compound 7h (): p-Tolylaminomethyl group.
  • Parchem Compound (): 4-Fluorobenzoylamino group. Fluorine’s electronegativity (3.98) may enhance electronic interactions with target proteins, though the benzoyl group increases planarity compared to adamantane .

Sulfanyl-Linked Moieties

  • Target Compound: Ethyl acetate ester.
  • Compound 4 () : Methyl group. Simplicity reduces metabolic liability but limits solubility and bioavailability .
  • Compound 7h () : Acetamide. Amide bonds resist hydrolysis, enhancing stability but requiring specific enzymatic cleavage for activation .

Data Table: Key Structural and Molecular Comparisons

Compound Name Position 4 Substituent Position 5 Substituent Sulfanyl-Linked Group Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Bromophenyl Adamantan-1-ylformamido-methyl Ethyl acetate C23H26BrN5O3S ~564.5
Compound 4 () 4-Chlorobenzyl Adamantan-1-yl Methyl C21H25ClN4S 424.96
Compound 7h () 4-Chlorophenyl p-Tolylaminomethyl Acetamide C19H17ClN6OS 444.9
Parchem Compound () Phenyl 4-Fluorobenzoylamino-methyl Ethyl acetate C20H19FN4O3S 438.45

Hypothetical Functional Implications

  • Bioavailability : The adamantane group in the target compound may improve blood-brain barrier penetration, a feature critical for CNS-targeted therapies .
  • Metabolic Stability : Bromine’s size and lipophilicity could prolong half-life compared to chlorine or fluorine analogs, though ester hydrolysis may counterbalance this effect .
  • Target Binding : The 4-bromophenyl group’s steric bulk may favor interactions with hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

Biological Activity

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure that includes an ethyl ester group, a triazole ring, and a sulfanyl linkage, which are known to contribute to various biological properties. This article aims to explore the biological activity of this compound, examining its antimicrobial, antifungal, and antiviral properties based on available research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈BrN₃O₂S
  • Molecular Weight : Approximately 478.64 g/mol

Structural Features

The compound consists of:

  • Triazole Ring : Known for its antifungal properties.
  • Adamantane Moiety : Often associated with antiviral activity.
  • Sulfanyl Linkage : Enhances interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The triazole ring is particularly noted for its efficacy against various pathogens. Research indicates that compounds containing triazole structures can inhibit the growth of certain bacteria and fungi.

Antifungal Activity

Triazoles are widely recognized as effective antifungal agents. This compound is hypothesized to possess antifungal properties due to the presence of the triazole ring. This has been supported by studies demonstrating the effectiveness of similar compounds against fungal infections, particularly in agricultural and clinical settings.

Antiviral Activity

The adamantane structure within the compound suggests potential antiviral properties, particularly against influenza viruses. Research on adamantane derivatives has shown that they can inhibit viral replication by interfering with viral ion channels.

Study 1: Antihypoxic Activity

A study conducted on related adamantane-triazole compounds evaluated their antihypoxic activity using a hypoxia model. The results indicated that certain derivatives exhibited enhanced activity compared to control substances like Mexidol. For instance:

CompoundAntihypoxic Activity (%)
3a37.86
2a36.30
Mexidol7.35

This suggests that modifications in the structure of adamantane-triazole compounds can lead to significant improvements in biological activity.

Study 2: Gene Expression Impact

Research has shown that triazole derivatives can influence gene expression related to embryonic development. In vitro studies indicated that exposure to triazoles resulted in notable changes in gene expression patterns associated with developmental toxicity, further highlighting the need for understanding the broader implications of these compounds.

Comparison with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Adamantane DerivativesAdamantane coreOften exhibit antiviral properties
Triazole AntifungalsTriazole ringBroad-spectrum antifungal activity
Formamide CompoundsFormamide functional groupUsed widely in drug design

The combination of an adamantane moiety with a triazole structure and sulfanyl linkage positions this compound uniquely in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

Methodological Answer: The synthesis typically involves sequential functionalization of the triazole core. Key steps include:

  • Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions .
  • Adamantane conjugation : Reaction of the triazole intermediate with adamantane-1-carboxamide derivatives via nucleophilic substitution or amide coupling .
  • Sulfanylacetate incorporation : Thioether bond formation using ethyl bromoacetate or similar reagents in the presence of a base (e.g., K₂CO₃) .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Triazole formationHCl (cat.), reflux, 12h65–75
Adamantane couplingDCC/DMAP, DCM, RT50–60
Sulfanylacetate additionK₂CO₃, DMF, 60°C70–80

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) . SHELX software is commonly used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-bromophenyl at C4, adamantane at N1) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 587.2) .

Key Crystallographic Data (Example):

ParameterValueReference
Space groupP2₁/c
R-factor0.044
Bond length (C-S)1.81 Å

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for adamantane-triazole hybrids?

Methodological Answer: Discrepancies in reported activities (e.g., antimicrobial vs. anti-inflammatory) may arise from:

  • Structural variations : Minor substituent changes (e.g., 4-bromophenyl vs. 4-fluorophenyl) alter target binding .
  • Assay conditions : Differences in cell lines, concentrations, or incubation times .
  • Solution-state behavior : Aggregation or solubility issues in aqueous media .

Validation Strategies:

  • Dose-response curves : Confirm IC₅₀ values across multiple replicates.
  • Molecular docking : Compare binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies optimize reaction yields for sulfanylacetate derivatives?

Methodological Answer: Yield optimization focuses on:

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) for thioether formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Case Study:

ParameterImproved Yield (%)Reference
TBAB (5 mol%)85
DMF vs. THF+15%

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

Methodological Answer: The adamantane group confers:

  • Lipophilicity : LogP increases by ~2 units, enhancing membrane permeability .
  • Metabolic stability : Resistance to oxidative degradation due to rigid cage structure .
  • Crystallinity : Promotes dense packing in the solid state, confirmed by DSC/TGA .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT calculations : Model electron density for nucleophilic/electrophilic sites (e.g., sulfur in sulfanyl group) .
  • MD simulations : Predict binding stability to proteins (e.g., 10 ns simulations in GROMACS) .
  • ADMET profiling : Tools like SwissADME estimate bioavailability and toxicity .

Example Prediction:

ParameterPredicted ValueReference
H-bond acceptors5
CYP2D6 inhibitionHigh

Q. How can crystallographic data address discrepancies in reported molecular conformations?

Methodological Answer:

  • Twinned data refinement : Use SHELXL to resolve overlapping reflections in low-quality crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing differences .

Case Study:

TechniqueDiscrepancy ResolvedReference
SHELXLCorrected R-factor from 0.10 to 0.04
HirshfeldIdentified π-π stacking in 4-bromophenyl

Note for Researchers:
For synthesis, prioritize reproducibility by adhering to documented protocols . For bioactivity studies, validate targets using orthogonal assays (e.g., enzymatic + cellular) to mitigate false positives . Always cross-reference crystallographic data with computational models to resolve structural ambiguities .

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